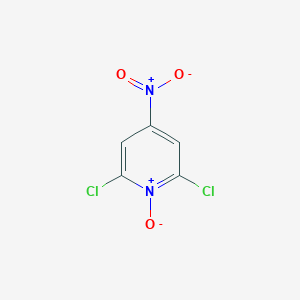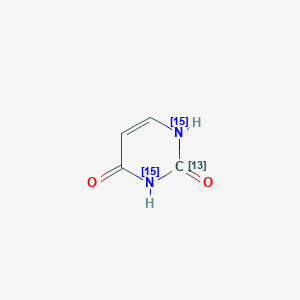
尿嘧啶-13C,15N2
描述
Uracil-13C,15N2 is a stable isotope-labeled compound of uracil, a naturally occurring pyrimidine derivative and one of the four nucleobases in the nucleic acid of RNA. The isotopic labeling involves the incorporation of carbon-13 and nitrogen-15 atoms, which makes it useful for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
科学研究应用
Uracil-13C,15N2 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in metabolic studies and reaction mechanisms.
Biology: Employed in nucleic acid research to study RNA synthesis and degradation.
Medicine: Utilized in drug development and pharmacokinetic studies to track the metabolism of uracil-based drugs.
Industry: Applied in the production of labeled compounds for various industrial processes
作用机制
Target of Action
Uracil-13C,15N2 is a labeled form of uracil, a common and naturally occurring pyrimidine derivative . It is one of the four nucleobases in the nucleic acid of RNA . The primary targets of uracil are adenine residues in RNA, where it binds via hydrogen bonds .
Mode of Action
Uracil-13C,15N2, like its unlabeled counterpart, interacts with its targets (adenine residues) through hydrogen bonding . This interaction is crucial for the structure of RNA and the proper coding for proteins.
Biochemical Pathways
Uracil is a fundamental component of RNA and plays a significant role in various biochemical pathways. It is converted into the nucleoside uridine through the addition of a ribose moiety, then to the nucleotide uridine monophosphate by the addition of a phosphate group . These conversions are essential steps in the synthesis and function of RNA.
Pharmacokinetics
They are expected to be metabolized primarily in the liver and excreted via the kidneys .
Result of Action
The molecular and cellular effects of Uracil-13C,15N2’s action are primarily related to its role in RNA. By binding to adenine residues, it contributes to the structure of RNA and influences the coding for proteins. This can have wide-ranging effects on cellular function and physiology .
生化分析
Biochemical Properties
Uracil-13C,15N2 plays a crucial role in biochemical reactions. It binds to adenine via hydrogen bonds . It is converted into the nucleoside uridine through the addition of a ribose moiety, then to the nucleotide uridine monophosphate by the addition of a phosphate group .
Cellular Effects
The effects of Uracil-13C,15N2 on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Uracil-13C,15N2 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Uracil-13C,15N2 typically involves the incorporation of isotopically labeled precursors into the uracil molecule. One common method is the reaction of labeled urea with malonic acid derivatives under controlled conditions to form the uracil ring structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of Uracil-13C,15N2 involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced reactors and purification systems to isolate the labeled compound. The process is designed to meet the stringent requirements for isotopic purity and chemical purity, often exceeding 98% for both carbon-13 and nitrogen-15 .
化学反应分析
Types of Reactions
Uracil-13C,15N2 undergoes various chemical reactions, including:
Oxidation: Conversion to uracil derivatives with higher oxidation states.
Reduction: Formation of dihydro-uracil derivatives.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperature controls .
Major Products
The major products formed from these reactions include various uracil derivatives, such as 5-bromouracil, 5-fluorouracil, and dihydro-uracil. These derivatives are often used in further research and applications .
相似化合物的比较
Uracil-13C,15N2 is unique due to its dual isotopic labeling, which provides enhanced sensitivity and specificity in research applications. Similar compounds include:
Uracil-15N2: Labeled with nitrogen-15 only.
Uracil-13C: Labeled with carbon-13 only.
5-Bromouracil: A halogenated derivative used in mutagenesis studies.
5-Fluorouracil: A fluorinated derivative used in cancer treatment .
These compounds share some applications but differ in their specific uses and the type of isotopic labeling, making Uracil-13C,15N2 particularly valuable for comprehensive studies involving both carbon and nitrogen tracking.
属性
IUPAC Name |
(213C,1,3-15N2)1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAKRJDGNUQOIC-VMGGCIAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[15NH][13C](=O)[15NH]C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584446 | |
| Record name | (2-~13~C,~15~N_2_)Pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181517-11-3 | |
| Record name | (2-~13~C,~15~N_2_)Pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


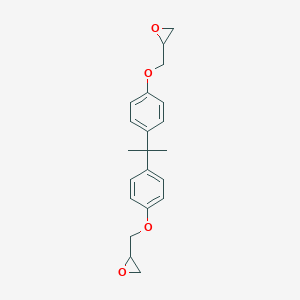

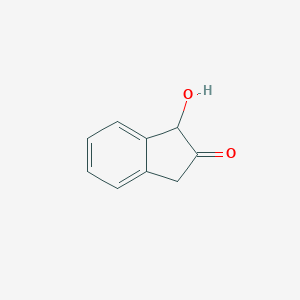
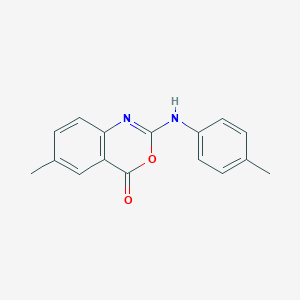
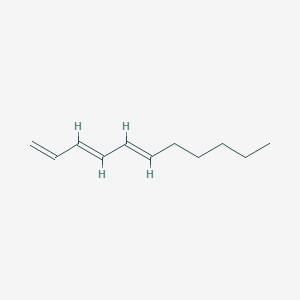
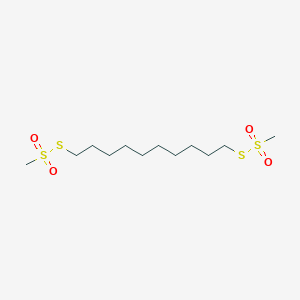
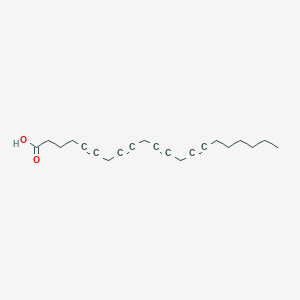
![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)
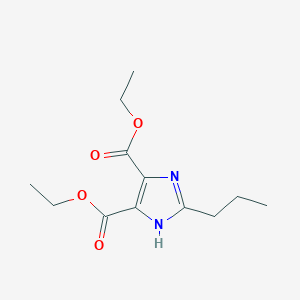
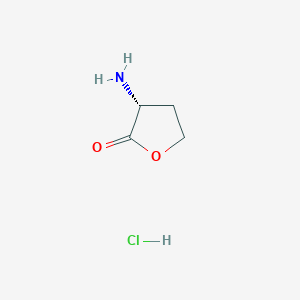
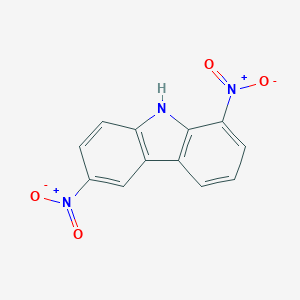
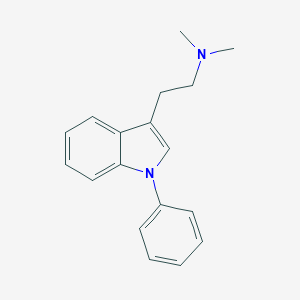
![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)
